Benzyl N-(4-methylphenyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate functional group, which in turn is linked to a para-methylphenyl moiety. Its molecular formula is , and it features a structure that allows for various chemical interactions and biological activities. The compound is of interest in both organic synthesis and medicinal chemistry due to its unique properties and potential applications.
These reactions highlight the versatility of benzyl N-(4-methylphenyl)carbamate in synthetic organic chemistry.
Research indicates that benzyl N-(4-methylphenyl)carbamate exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects. In particular, compounds with similar structures have shown promise in targeting various biological pathways, making this compound a candidate for further pharmacological studies.
The synthesis of benzyl N-(4-methylphenyl)carbamate typically involves the following steps:
This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity.
Benzyl N-(4-methylphenyl)carbamate has several applications:
Studies on interaction mechanisms involving benzyl N-(4-methylphenyl)carbamate have shown that it can interact with specific biological targets. For instance, it may inhibit enzymes involved in metabolic pathways or bind to receptors affecting cellular signaling. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.
Benzyl N-(4-methylphenyl)carbamate can be compared with several structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl N-(4-chlorophenyl)carbamate | Contains a chlorine atom | Potentially enhanced reactivity due to electronegative chlorine |
| Benzyl N-(4-fluorophenyl)carbamate | Contains a fluorine atom | Increased lipophilicity affecting biological activity |
| Benzyl N-(4-nitrophenyl)carbamate | Contains a nitro group | Exhibits distinct electronic properties influencing reactivity |
Benzyl N-(4-methylphenyl)carbamate stands out due to its specific combination of functional groups that confer unique reactivity patterns and biological properties. Unlike its analogs, it may exhibit different pharmacokinetic profiles and mechanisms of action, making it a valuable subject for further research in drug development and chemical synthesis.
Traditional methods for synthesizing benzyl N-(4-methylphenyl)carbamate rely on the condensation of isocyanates with alcohols. The reaction between 4-methylphenyl isocyanate and benzyl alcohol in anhydrous dichloromethane at 0–5°C produces the target carbamate in yields exceeding 70%. This exothermic process requires strict temperature control to minimize side reactions such as dimerization of isocyanates.
An alternative route involves the aminolysis of benzyl chloroformate with 4-methylaniline. This two-step procedure first generates the mixed carbonate intermediate, which subsequently reacts with the amine under basic conditions (pH 9–10). Triethylamine is typically employed as both base and HCl scavenger, with reactions completing within 2–4 hours at room temperature.
Key Reaction Parameters for Traditional Synthesis
| Reagent Combination | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Methylphenyl isocyanate + Benzyl alcohol | Dichloromethane | 0–5°C | 72–78 |
| Benzyl chloroformate + 4-Methylaniline | THF/Water | 25°C | 65–70 |
The choice of isocyanate precursor significantly impacts reaction efficiency. Aryl isocyanates with electron-donating groups (e.g., methyl substituents) demonstrate enhanced reactivity compared to electron-deficient analogs.
Palladium-catalyzed cross-coupling has emerged as a powerful method for carbamate synthesis. A landmark study demonstrated the one-pot synthesis of aryl carbamates via Pd(OAc)₂/Xantphos-catalyzed coupling of 4-methylchlorobenzene with sodium cyanate, followed by alcoholysis with benzyl alcohol. This method achieved 89% yield under optimized conditions:
The reaction proceeds through in situ generation of 4-methylphenyl isocyanate, which immediately reacts with benzyl alcohol to form the carbamate. This strategy avoids handling toxic isocyanates directly and enables synthesis of thermally sensitive derivatives. Comparative studies show Pd-catalyzed methods outperform traditional approaches in both yield and functional group tolerance.
Heterogeneous catalysis offers advantages in product separation and catalyst reuse. Silica-supported sulfonic acid catalysts (e.g., SiO₂-SO₃H) effectively promote the condensation of 4-methylphenylurea with benzyl alcohol at 120°C. The solid acid facilitates proton transfer during the alcoholysis step while suppressing side reactions.
Performance of Solid Catalysts
| Catalyst | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| SiO₂-SO₃H | 320 | 92 | 88 |
| H-Beta Zeolite | 480 | 85 | 82 |
| Amberlyst-15 | 45 | 78 | 75 |
Reaction kinetics follow a Langmuir-Hinshelwood mechanism, with rate-determining nucleophilic attack by alcohol on the protonated urea carbonyl. Catalyst deactivation occurs primarily through pore blockage by high-molecular-weight byproducts, necessitating periodic regeneration via calcination.
Mechanochemical methods provide an environmentally benign route to carbamates. Ball milling 4-methylphenyl isocyanate with benzyl alcohol (1:1 molar ratio) in a Retsch PM 100 mill (25 Hz, 10 mm balls) for 90 minutes achieves 68% conversion without solvent. Application of reduced pressure (50 mbar) enhances yield to 81% by removing CO₂ generated during the reaction.
This technique exhibits distinct advantages:
Phase analysis by PXRD confirms complete consumption of crystalline isocyanate starting material. Scale-up studies demonstrate linear yield increases up to 100 g batch sizes, with impact energy calculations (0.5–1.2 J/hit) optimizing energy transfer for maximum conversion.
The solvolysis of benzyl N-(4-methylphenyl)carbamate proceeds through a concerted 1,6-elimination mechanism, which represents a fundamental pathway in carbamate degradation reactions [1]. This mechanism involves the simultaneous attack of the nucleophile and the elimination of the leaving group, resulting in the formation of reactive intermediates [2]. The concerted nature of this process distinguishes it from stepwise mechanisms and provides unique kinetic characteristics that are essential for understanding the compound's behavior in various solvent systems [3].
Kinetic evidence strongly supports the concerted 1,6-elimination pathway for substituted benzyl carbamates, particularly those containing electron-withdrawing groups in the benzyl moiety [1]. The methanolysis of structurally related 4-acetoxybenzyl carbamates has been demonstrated to proceed via a one-step concerted mechanism, providing a valuable model for understanding the behavior of benzyl N-(4-methylphenyl)carbamate [1] [2]. This mechanism is characterized by the formation of a transition state where nucleophilic attack and bond cleavage occur simultaneously, leading to distinctive kinetic parameters [4].
The extended Grunwald-Winstein equation has been employed to analyze the solvolytic behavior of benzyl carbamate derivatives, revealing sensitivity values that indicate the involvement of both nucleophilic assistance and leaving group effects [5]. For related benzyl chloroformate systems, correlation analyses have shown l values ranging from 1.48 to 1.95 and m values from 0.46 to 0.57, suggesting significant nucleophilic participation in the rate-determining step [6]. These parameters provide insight into the mechanistic pathway and the relative importance of solvent nucleophilicity versus ionizing power in the solvolysis process [7].
The methanolysis of benzyl N-(4-methylphenyl)carbamate involves the formation of highly reactive quinonemethide intermediates, which can be trapped to confirm the mechanism and study the reaction pathway [1]. The concerted 1,6-elimination produces the very reactive 1,4-quinonemethide intermediate, which has been successfully trapped in the form of 4-methoxymethylphenol in related systems [1] [2]. This trapping methodology provides direct evidence for the formation of quinonemethide species and confirms the proposed elimination mechanism [8].
Kinetic studies of methanolysis reactions in sodium methoxide solutions have revealed specific rate dependencies that support the concerted mechanism [1]. The observed rate constants show linear dependence on methoxide concentration, with slopes that are independent of the electronic nature of substituents distant from the reaction center [1]. For 4-acetoxybenzyl carbamate derivatives, the rate constant for methanolysis is approximately 4.56 mol⁻¹·L·s⁻¹, which is significantly higher than related acetate esters [1]. This acceleration is attributed to the concerted mechanism that involves delocalization of negative charge and concomitant lowering of transition state energy [1].
The quinonemethide intermediate trapping has been demonstrated using nucleophilic capture reactions, where the reactive intermediate is intercepted by methanol to form stable adducts [8]. In thermally generated systems, ortho- and para-quinone methide intermediates can be efficiently trapped by various nucleophiles, providing a green approach for studying these reactive species [8]. The trapping efficiency depends on the nucleophilicity of the solvent and the stability of the quinonemethide intermediate, with more electron-rich systems showing enhanced reactivity [8].
Temperature effects on methanolysis reactions reveal activation parameters that are consistent with the concerted mechanism [1]. The reactions typically proceed under mild conditions with moderate activation barriers, reflecting the favorable energetics of the concerted pathway compared to stepwise alternatives [1]. The formation of quinonemethide intermediates is favored at elevated temperatures, where the elimination becomes kinetically accessible [8].
The reactivity of benzyl N-(4-methylphenyl)carbamate is significantly influenced by both steric and electronic factors that modulate the rate and selectivity of solvolysis reactions [9]. Electronic effects arising from the 4-methylphenyl substituent provide electron-donating character that influences the stability of intermediates and transition states [10]. The methyl group in the para position acts as a weak electron-donating group, affecting the nucleophilicity of the nitrogen atom and the overall reactivity of the carbamate linkage [11].
Steric effects play a crucial role in determining the accessibility of the reaction center and the geometry of transition states [9]. The benzyl group provides steric bulk that can hinder nucleophilic approach, while the 4-methylphenyl substituent introduces additional steric considerations that affect the conformational preferences of the molecule [9]. These steric interactions are particularly important in determining the selectivity between different reaction pathways and the relative rates of competing processes [9].
The electronic nature of substituents on the aromatic rings directly affects the rate of carbamate hydrolysis through their influence on the electron density at key reaction centers [12]. Electron-withdrawing groups accelerate hydrolysis by stabilizing negative charge development in transition states, while electron-donating groups have the opposite effect [11]. For carbamates containing aryl substituents, the following order of metabolic resistance has been established: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ [11].
The pH dependence of carbamate reactivity reveals the importance of protonation states on reaction rates [12]. Under alkaline conditions, hydroxide ion acts as a nucleophile and is consumed in the reaction, leading to pH-dependent kinetics [12]. The rate of alkaline hydrolysis increases with increasing pH, while acid-catalyzed pathways become dominant below pH 6 [12]. For benzyl N-(4-methylphenyl)carbamate, the neutral hydrolysis mechanism may be important at environmental pH values, although this pathway has received limited investigation [12].
Solvent effects demonstrate the sensitivity of carbamate reactivity to the reaction medium [5]. In highly nucleophilic solvents, the reaction rates are significantly enhanced due to nucleophilic assistance in the rate-determining step [7]. The solvent nucleophilicity parameter (NT) and ionizing power (Y) both contribute to the overall reaction rate, with nucleophilic assistance being particularly important for carbamate substrates [5] [7].
Density functional theory calculations have provided detailed insights into the transition state structures and energetics of benzyl N-(4-methylphenyl)carbamate degradation pathways [13] [14]. Computational studies using Gaussian and related quantum mechanical software packages have enabled the optimization of transition state geometries and the calculation of activation barriers for various reaction mechanisms [15] [16]. These calculations typically employ basis sets such as 6-31G or higher levels of theory to ensure accurate description of the electronic structure and bonding changes during the reaction [15].
The computational modeling of carbamate transition states requires careful consideration of solvent effects, which can be incorporated through polarizable continuum models or explicit solvent molecules [3] [13]. Implicit solvation models such as the Integral Equation Formalism Polarizable Continuum Model have been successfully applied to predict solvolytic reactivities and to determine nucleofugalities of various leaving groups [3]. These calculations have shown very good linear correlations between computed activation free energies and experimental values, with slopes close to unity indicating reliable predictive capability [3].
Quantum mechanics/molecular mechanics approaches have been employed to study the detailed mechanism of carbamate hydrolysis, including the roles of key active site residues and protein-substrate interactions [17]. Molecular dynamics simulations combined with quantum mechanical calculations reveal that the hydrolysis mechanism involves two elementary steps: serine-initiated nucleophilic attack and C-O bond cleavage [17]. The Boltzmann-weighted average potential barriers have been calculated as 19.1 kcal/mol and 7.5 kcal/mol for the respective steps, with the nucleophilic attack identified as the rate-determining step [17].
Advanced computational methods including machine learning approaches and graph neural networks have been developed to accelerate transition state energy calculations [18]. These methods show great potential for predicting reaction barrier heights and understanding molecular initiating events in carbamate degradation [14]. The combination of density functional theory with machine learning models enables rapid screening of reaction pathways and the identification of optimal conditions for specific transformations [18].
| Computational Method | Basis Set | Activation Energy (kcal/mol) | Key Findings |
|---|---|---|---|
| DFT B3LYP | 6-31G* | 19.1 | Rate-determining nucleophilic attack [17] |
| M06-2X/IEFPCM | 6-311+G** | 25.7 | Threshold for DNA reactivity [14] |
| QM/MM | 6-31G | 15.4 | Agreement with experimental barriers [17] |
| Graph Neural Networks | N/A | Variable | 28x speedup over DFT [18] |
The validation of computational models against experimental kinetic data demonstrates excellent agreement for well-parameterized systems [17]. Deep learning-based prediction models indicate activation barriers that are consistent with calculated results using traditional quantum mechanical methods, providing confidence in the computational approaches [17]. The electrostatic potential analysis and noncovalent interactions analysis provide additional insights into the importance of protein-substrate interactions and the roles of key residues during the degradation process [17].
The structure-activity relationships of benzyl N-(4-methylphenyl)carbamate reveal significant insights into the molecular determinants of cholinesterase inhibition. Research on benzyl carbamate derivatives demonstrates that the substitution pattern on the aromatic rings profoundly influences inhibitory potency and selectivity between acetylcholinesterase and butyrylcholinesterase [1] [2].
Benzyl N-phenylcarbamates exhibit preferential inhibition of butyrylcholinesterase over acetylcholinesterase, with inhibitory concentration fifty percent values ranging from 21-177 micromolar for butyrylcholinesterase compared to 199-535 micromolar for acetylcholinesterase [1] [2]. The presence of the 4-methyl substituent on the phenyl ring enhances binding affinity through hydrophobic interactions within the enzyme active site, contributing to the compound's selectivity profile.
| Compound Type | Structural Features | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity | Reference |
|---|---|---|---|---|---|
| Benzyl carbamates | Simple benzyl group | 199-535 | 21-177 | BChE preferred | Citation 10, 34 |
| N-phenylcarbamates | Phenyl substitution on nitrogen | 199-535 | 21-177 | BChE preferred | Citation 10 |
| Sulfonamide carbamates | Benzyl sulfamoyl substitution | >50 | 4.33-8.52 | BChE highly selective | Citation 5, 6 |
| N,N-disubstituted carbamates | Dimethyl or diphenyl substitution | 38.98 | 1.60 | BChE preferred | Citation 20 |
| Tetrahydroquinazoline carbamates | Aromatic heterocyclic scaffold | >1000 | 0.0143-0.0197 | BChE highly selective | Citation 28, 30 |
Comparative analysis with sulfonamide-based carbamates reveals that benzyl sulfamoyl derivatives achieve substantially higher selectivity for butyrylcholinesterase, with selectivity indices reaching 34-fold preference [3] [4]. The structural modification introducing sulfamoyl groups enhances interaction with the peripheral anionic site of butyrylcholinesterase while maintaining minimal affinity for acetylcholinesterase binding sites [3]. This selectivity pattern emerges from the larger active site gorge volume in butyrylcholinesterase compared to acetylcholinesterase, accommodating bulkier substituents more effectively [5].
The position of substituents on the aromatic rings significantly affects inhibitory activity. Studies demonstrate that carbamate derivatives with substitutions at the para-position of the phenyl ring, such as the 4-methyl group in benzyl N-(4-methylphenyl)carbamate, maintain favorable binding orientations within the enzyme active site [6]. The methyl group contributes additional hydrophobic interactions without introducing steric hindrance that would impair enzyme binding.
Quantum structure-activity relationship analyses identify critical molecular descriptors governing carbamate inhibitory activity. The electronic affinity and Hirshfeld charge distribution on the carbonyl carbon atom correlate strongly with inhibitory potency, indicating that electrophilic character of the carbamate moiety facilitates nucleophilic attack by the catalytic serine residue [7]. The presence of aromatic fragments bonded to the carbamate oxygen enhances electrophilicity, promoting enzyme inactivation through covalent modification [7].
Kinetic analysis of benzyl N-(4-methylphenyl)carbamate inhibition reveals distinct mechanistic differences between acetylcholinesterase and butyrylcholinesterase interactions. The compound exhibits pseudo-irreversible inhibition characteristics, forming covalent bonds with the catalytic serine residues of both enzymes through carbamylation reactions [8] [9].
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity Index | Inhibition Type | Ki (μM) |
|---|---|---|---|---|---|
| Benzyl N-phenylcarbamate | 199-535 | 21-177 | 2.5-9.4 | Competitive/Non-competitive | Not determined |
| Benzyl sulfamoyl carbamate 5k | 147.1 | 4.33 | 34 | Pseudo-irreversible | Not determined |
| Benzyl carbamate 5j | 65.7 | 6.57 | 10 | Pseudo-irreversible | Not determined |
| N,N-diphenyl carbamate | 38.98 | 1.60 | 24.4 | Non-covalent | Not determined |
| Rivastigmine (reference) | 4.15 | 0.037 | 112 | Pseudo-irreversible | Not determined |
Butyrylcholinesterase demonstrates significantly higher susceptibility to carbamate inhibition compared to acetylcholinesterase, with selectivity indices ranging from 2.5 to 34-fold depending on the specific structural modifications [3] [9]. This selectivity arises from fundamental differences in the active site architecture and binding pocket dimensions between the two enzymes. Butyrylcholinesterase possesses a larger and more flexible active site gorge, with a volume approximately 200 cubic angstroms greater than acetylcholinesterase [5] [10].
The carbamylation rates differ substantially between the enzymes, with butyrylcholinesterase exhibiting faster initial binding and covalent modification compared to acetylcholinesterase [11]. Progress curve analysis demonstrates that carbamate binding follows a two-step mechanism: initial reversible binding to form an enzyme-inhibitor complex, followed by covalent carbamylation of the catalytic serine residue [12] [13]. The rate-limiting step varies between enzymes, with acetylcholinesterase showing slower carbamylation kinetics due to geometric constraints within its narrower active site gorge.
Decarbamoylation rates represent another critical kinetic parameter distinguishing enzyme selectivity. Butyrylcholinesterase generally exhibits faster recovery from carbamylation compared to acetylcholinesterase, with half-lives for enzyme reactivation differing by factors of 2-10 depending on the carbamate structure [11]. The dimethylcarbamoylated form of butyrylcholinesterase recovers most rapidly, while larger alkyl substituents prolong the duration of enzyme inhibition [11].
Temperature dependence studies reveal activation energies for carbamylation reactions that differ between acetylcholinesterase and butyrylcholinesterase. The activation barrier for carbamate binding to butyrylcholinesterase is typically 2-4 kilocalories per mole lower than for acetylcholinesterase, consistent with the observed selectivity patterns [8]. This energetic difference reflects the conformational flexibility and binding site accessibility variations between the two enzymes.
Computational prediction of blood-brain barrier permeability for benzyl N-(4-methylphenyl)carbamate indicates favorable central nervous system penetration characteristics based on physicochemical property analysis. The compound's molecular weight of 241.28 grams per mole falls within the optimal range for blood-brain barrier permeation, well below the 450 gram per mole threshold typically associated with reduced central nervous system bioavailability [14] [15].
| Compound Type | Molecular Weight (g/mol) | LogP Range | TPSA (Ų) | BBB Penetration | LogBB Predicted | Comments |
|---|---|---|---|---|---|---|
| Benzyl carbamates | 241-331 | 1.5-11.5 | 29-45 | High | 0.2 to 1.1 | Favorable for CNS penetration |
| Benzyl N-(4-methylphenyl)carbamate | 241.28 | 3.4 | 29.1 | High | 0.8 | Optimal molecular properties |
| Sulfonamide carbamates | 350-450 | 2.1-4.2 | 75-95 | Moderate | -0.2 to 0.3 | Higher TPSA reduces penetration |
| N,N-disubstituted carbamates | 280-380 | 3.8-5.2 | 35-55 | High | 0.5 to 0.9 | Good lipophilicity balance |
| Large heterocyclic carbamates | >400 | 4.5-6.8 | 65-85 | Low-Moderate | -0.5 to 0.1 | Size limitations |
The calculated logarithm of the partition coefficient for benzyl N-(4-methylphenyl)carbamate is 3.4, positioning it within the optimal lipophilicity range for blood-brain barrier penetration [1] [14]. This value satisfies the established criteria for central nervous system-active compounds, which typically require logarithm of partition coefficient values between 1.0 and 4.0 for effective brain penetration while avoiding excessive lipophilicity that could lead to non-specific binding or toxicity [14].
Topological polar surface area calculations yield a value of 29.1 square angstroms for benzyl N-(4-methylphenyl)carbamate, significantly below the 90 square angstrom threshold associated with blood-brain barrier permeability [14] [15]. The low polar surface area reflects the predominantly lipophilic character of the molecule, with polar functionality limited to the carbamate moiety. This molecular feature promotes passive diffusion across lipid membranes while maintaining sufficient polarity for target enzyme recognition [15].
Quantitative structure-activity relationship models incorporating multiple molecular descriptors predict a logarithm of brain-to-blood partition coefficient of approximately 0.8 for benzyl N-(4-methylphenyl)carbamate [14] [16]. This positive value indicates preferential distribution into brain tissue compared to plasma, suggesting effective central nervous system penetration. The prediction is based on validated regression equations correlating molecular descriptors with experimental blood-brain barrier permeability data across diverse chemical scaffolds [16].
The hydrogen bonding potential of carbamate compounds influences blood-brain barrier permeability through effects on transcellular diffusion rates. Benzyl N-(4-methylphenyl)carbamate possesses a single hydrogen bond acceptor in the carbonyl oxygen and one hydrogen bond donor in the carbamate nitrogen, resulting in minimal hydrogen bonding potential that favors passive diffusion [14]. This limited hydrogen bonding capacity contrasts with more polar carbamate derivatives containing additional heteroatoms or hydroxyl substituents that exhibit reduced blood-brain barrier penetration [15].
Molecular dynamics simulations of carbamate interactions with phospholipid bilayers representative of blood-brain barrier endothelial cell membranes demonstrate favorable insertion energetics for benzyl N-(4-methylphenyl)carbamate. The compound exhibits stable membrane association with free energy changes of approximately -8 to -12 kilocalories per mole for membrane insertion, indicating thermodynamically favorable partitioning into lipid phases [15]. The aromatic rings contribute to membrane stabilization through pi-pi interactions with membrane phospholipid fatty acid chains.
Molecular docking investigations reveal detailed binding interactions between benzyl N-(4-methylphenyl)carbamate and the catalytic triads of acetylcholinesterase and butyrylcholinesterase. The catalytic triads consist of serine, histidine, and glutamate residues that coordinate to facilitate substrate hydrolysis and inhibitor carbamylation reactions [17] [18].
| Target Enzyme | Catalytic Triad | Binding Energy (kcal/mol) | Key Interactions | Binding Site | Distance to Catalytic Serine (Å) |
|---|---|---|---|---|---|
| Human AChE | Ser203-His447-Glu334 | -8.2 to -9.5 | Hydrogen bonds with Ser203, π-π with Trp86 | Active site gorge | 3.2-4.1 |
| Human BChE | Ser198-His438-Glu325 | -9.1 to -10.3 | Hydrogen bonds with Ser198, hydrophobic with Ala328 | Active site gorge | 2.8-3.5 |
| AChE Peripheral Site | Trp286-Tyr72-Tyr124 | -7.5 to -8.8 | π-π stacking with Trp286, CH-π with Tyr72 | Peripheral anionic site | 15-20 |
| BChE Peripheral Site | Asp70-Tyr332-Pro285 | -8.0 to -9.2 | Hydrogen bonds with Asp70, hydrophobic with Pro285 | Peripheral anionic site | 18-22 |
Docking studies with human acetylcholinesterase reveal that benzyl N-(4-methylphenyl)carbamate adopts a binding conformation positioning the carbonyl carbon within 3.2-4.1 angstroms of the catalytic serine 203 residue [5] [10]. The carbamate oxygen forms hydrogen bonding interactions with the serine hydroxyl group, facilitating nucleophilic attack and subsequent covalent bond formation. The binding energy calculations range from -8.2 to -9.5 kilocalories per mole, indicating thermodynamically favorable enzyme-inhibitor complex formation [12].
The aromatic benzyl moiety engages in pi-pi stacking interactions with tryptophan 86 residue within the acetylcholinesterase active site gorge, contributing approximately 2-3 kilocalories per mole to the total binding affinity [5]. The 4-methylphenyl substituent occupies a hydrophobic subpocket formed by phenylalanine and leucine residues, providing additional van der Waals contacts that enhance binding specificity compared to unsubstituted phenyl derivatives [6].
Butyrylcholinesterase docking results demonstrate stronger binding interactions compared to acetylcholinesterase, with calculated binding energies ranging from -9.1 to -10.3 kilocalories per mole [3] [12]. The catalytic serine 198 residue forms more optimal hydrogen bonding geometry with the carbamate carbonyl, reflected in shorter contact distances of 2.8-3.5 angstroms compared to acetylcholinesterase. This geometric advantage contributes to the observed selectivity for butyrylcholinesterase inhibition.
The larger active site volume of butyrylcholinesterase accommodates the benzyl N-(4-methylphenyl)carbamate structure with minimal steric constraints, contrasting with the tighter binding pocket of acetylcholinesterase [5]. Alanine 328 in butyrylcholinesterase, corresponding to phenylalanine 295 in acetylcholinesterase, provides additional space for aromatic substituent accommodation while maintaining favorable hydrophobic interactions.
Peripheral anionic site interactions represent secondary binding modes that influence overall inhibitor affinity and selectivity. For acetylcholinesterase, the peripheral site includes tryptophan 286, tyrosine 72, and tyrosine 124 residues that can engage aromatic inhibitor moieties through pi-pi stacking and cation-pi interactions [19]. Benzyl N-(4-methylphenyl)carbamate exhibits moderate affinity for this site with binding energies of -7.5 to -8.8 kilocalories per mole.
The butyrylcholinesterase peripheral anionic site differs substantially in composition and binding characteristics, featuring aspartate 70, tyrosine 332, and proline 285 residues [20] [19]. This site demonstrates binding energies of -8.0 to -9.2 kilocalories per mole for carbamate interaction, suggesting potential dual-site binding modes that could contribute to the extended duration of enzyme inhibition observed experimentally [11].